molecular formula C12H10N2O B6346859 2-[(3-Pyridylimino)methyl]phenol CAS No. 40989-90-0

2-[(3-Pyridylimino)methyl]phenol

Cat. No.: B6346859
CAS No.: 40989-90-0
M. Wt: 198.22 g/mol
InChI Key: RJMOGSGZQSAJDH-UHFFFAOYSA-N
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Description

2-[(3-Pyridylimino)methyl]phenol is a chemical compound that features a phenol group and a pyridyl group connected through an imine linkage. This compound is known for its unique properties, including its ability to form hydrogen bonds and its fluorescent characteristics. It has been studied for various applications, particularly in the field of analytical chemistry as a fluorescent probe.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridylimino)methyl]phenol typically involves the condensation reaction between 3-aminopyridine and salicylaldehyde. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridylimino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form less fluorescent products.

    Reduction: Reduction reactions can convert the imine group back to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: The major product is a less fluorescent oxidized form of the compound.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-[(3-Pyridylimino)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Pyridylimino)methyl]phenol as a fluorescent probe involves its oxidation by superoxide anion radicals. The compound’s fluorescence is quenched upon oxidation, allowing for the indirect measurement of superoxide anion levels. This mechanism is particularly useful in studying oxidative stress and the activity of antioxidant enzymes like superoxide dismutase.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Pyridylimino)methyl]phenol
  • 2-[(4-Methyl-2-pyridylimino)methyl]phenol
  • 2-[(4,6-Dimethyl-2-pyridylimino)methyl]phenol

Uniqueness

2-[(3-Pyridylimino)methyl]phenol is unique due to its specific structural configuration, which imparts distinct fluorescent properties and reactivity. Its ability to act as a fluorescent probe for superoxide anion radicals sets it apart from other similar compounds.

Properties

IUPAC Name

2-(pyridin-3-yliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c15-12-6-2-1-4-10(12)8-14-11-5-3-7-13-9-11/h1-9,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMOGSGZQSAJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CN=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40989-90-0
Record name NSC131217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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